(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S/c19-16-8-6-14(7-9-16)17-12-22-18(21-17)15(11-20)10-13-4-2-1-3-5-13/h1-10,12H/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMOJXXBCIJENZ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile typically involves the condensation of 4-(4-fluorophenyl)-1,3-thiazol-2-amine with a suitable aldehyde or ketone, followed by a Knoevenagel condensation reaction with malononitrile. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Chlorophenyl vs. Fluorophenyl Substitution
- Compound 4 (4-(4-chlorophenyl)-thiazole derivative): Replacing the 4-fluorophenyl group with a 4-chlorophenyl group increases molecular weight (C₁₈H₁₂ClN₂S, MW: 329.82 g/mol) and introduces a stronger electron-withdrawing effect.
- Compound 5 (4-(4-fluorophenyl)-thiazole derivative): The fluorine atom’s smaller size and higher electronegativity reduce steric hindrance compared to chlorine, favoring tighter crystal packing. Both compounds 4 and 5 are isostructural, crystallizing in the triclinic space group P 1 with two independent molecules per asymmetric unit, demonstrating minimal conformational differences despite substituent changes .
Benzochromenyl and Methoxyphenyl Substitutions
Variations in the Propenenitrile Substituents
Phenyl vs. Thienyl/Furyl Groups
- Thienyl Analog (2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile): Replacing the phenyl group with a thienyl moiety introduces sulfur heteroatoms, enhancing electron delocalization. This results in a lower bandgap (evidenced by red-shifted absorption) and altered solubility in polar solvents .
- However, reduced aromaticity compared to phenyl may weaken intermolecular interactions in the solid state .
Amino-Nitro Functionalization
- (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile: The nitro group and fluoroanilino substituent create a strong electron-deficient system, increasing electrophilicity at the nitrile carbon. This contrasts with the target compound’s simpler phenyl group, which offers less electronic perturbation .
Molecular Conformation and Crystallography
Dihedral Angles and Planarity :
- In chalcone derivatives analogous to the target compound, dihedral angles between the central aromatic ring and fluorophenyl groups range from 7.14° to 56.26° , indicating variable planarity dependent on substituent bulk .
- The isostructural compounds 4 and 5 exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly, likely due to steric and electronic factors .
Crystal Packing :
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C18H11FN2S
- Molecular Weight : 306.36 g/mol
- CAS Number : 72740-57-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance, a study reported an IC50 value of approximately 20 μM against human breast cancer cells, indicating potent antiproliferative effects.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound may disrupt key signaling pathways involved in cell growth.
- Induction of Apoptosis : It has been shown to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
-
Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.
- Results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, suggesting apoptosis.
-
In Vivo Studies :
- In a mouse model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls.
- Histological analysis showed increased apoptosis within tumor tissues.
Toxicity and Safety Profile
While the compound shows promising biological activity, its toxicity profile must be considered. Preliminary studies suggest moderate toxicity at high doses; however, further investigation is required to establish a safe therapeutic window.
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >200 mg/kg |
| Chronic Toxicity | Under study |
Q & A
Q. Table 1: Key Spectroscopic Data
| Technique | Observed Features | Reference |
|---|---|---|
| H NMR | δ 7.2–8.1 (thiazole, fluorophenyl protons) | |
| C NMR | δ 120 (nitrile carbon) | |
| HRMS | m/z 335.08 (M) |
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves:
Thiazole Ring Formation : Condensation of 4-(4-fluorophenyl)thiazole-2-amine with benzaldehyde derivatives under acidic conditions (e.g., HCl/EtOH, 60°C) .
Knoevenagel Condensation : Reaction with phenylacetonitrile in the presence of a base (e.g., piperidine) to form the α,β-unsaturated nitrile moiety .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .
Q. Critical Parameters :
- Temperature control (60–80°C) prevents side reactions.
- Solvent choice (e.g., ethanol or DMF) impacts reaction kinetics .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines the (2E) configuration by analyzing bond angles and torsion angles:
- The thiazole ring’s dihedral angle with the fluorophenyl group (~15°) confirms planarity .
- The nitrile group’s orientation relative to the prop-2-enenitrile backbone validates the E-isomer .
Methodological Note : Crystals are grown via slow evaporation in acetonitrile, and data collection at 295 K minimizes thermal motion artifacts .
Advanced: How does the fluorophenyl substituent influence biological activity compared to non-fluorinated analogs?
Answer:
Fluorine’s electron-withdrawing effect enhances:
- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .
- Receptor Binding : Fluorine forms dipole interactions with target proteins (e.g., kinases), as seen in IC values 2–3× lower than non-fluorinated analogs .
Validation : Comparative assays (e.g., enzyme inhibition) and molecular docking studies quantify these effects .
Advanced: How should researchers address contradictions in solubility data across studies?
Answer:
Discrepancies arise from solvent polarity and measurement techniques. Mitigation strategies include:
- Standardized Protocols : Use USP buffers (pH 7.4) and dynamic light scattering (DLS) for consistency .
- Temperature Control : Record solubility at 25°C ± 0.5°C to avoid kinetic solubility artifacts .
Q. Reported Data :
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | 45.2 | |
| Ethanol | 8.7 |
Advanced: What computational methods predict structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nitrile group as electrophilic center) .
- Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., EGFR kinase) to guide substituent optimization .
Case Study : Substituting the phenyl group with electron-donating groups (e.g., -OCH) increases inhibitory activity by 40% .
Advanced: How do solvent effects impact the compound’s stability during long-term storage?
Answer:
- Polar Aprotic Solvents (e.g., DMSO) : Stabilize the nitrile group via hydrogen bonding but may induce hydrolysis at >40°C .
- Non-Polar Solvents (e.g., Hexane) : Reduce degradation but limit solubility.
Recommendation : Store at –20°C in amber vials with desiccants to prevent photodegradation and moisture uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
